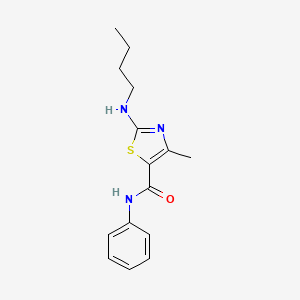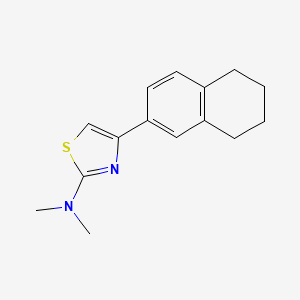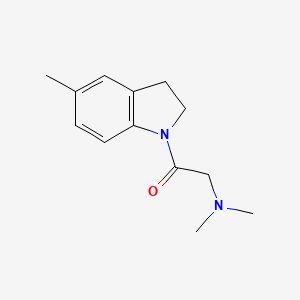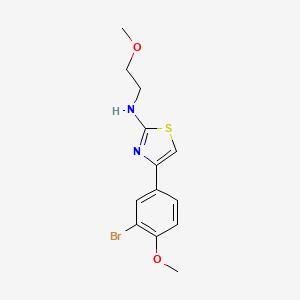![molecular formula C13H12BrN3O2 B7637267 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid](/img/structure/B7637267.png)
2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a critical role in cancer cell metabolism. This molecule has gained significant attention in the scientific community due to its potential as a new therapeutic target for cancer treatment.
Wirkmechanismus
2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid binds to the active site of glutaminase and inhibits its activity, leading to a decrease in glutamine metabolism in cancer cells. This results in a decrease in energy production and other essential molecules required for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid has been shown to induce cell death in cancer cells by inhibiting glutaminase activity. It has also been shown to inhibit tumor growth in animal models of cancer. 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid has been found to be effective in a variety of cancer types, including breast, lung, and pancreatic cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid has limited solubility in water, which can make it challenging to use in lab experiments. Additionally, 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid research. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the combination of 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid with other cancer therapies to enhance its effectiveness. Additionally, the role of glutaminase in cancer cell metabolism is still not fully understood, and further research is needed to elucidate its function in cancer cells.
Synthesemethoden
2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid can be synthesized using a multi-step process that involves the reaction of 4-bromobenzylamine with 2,4,5-trichloropyrimidine to form 4-(4-bromophenyl)pyrimidine-2-amine. This intermediate is then reacted with chloroacetic acid to form 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid has been extensively studied for its potential as a cancer treatment. It has been shown to selectively target cancer cells by inhibiting glutaminase, which is overexpressed in many types of cancer. Glutaminase plays a critical role in cancer cell metabolism by converting glutamine to glutamate, which is then used to produce energy and other essential molecules for cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
2-[[4-(4-bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-17(8-12(18)19)13-15-7-6-11(16-13)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISBDRZKZIJPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=CC(=N1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-4-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B7637186.png)

![4-[(3-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637191.png)
![4-[(2-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637198.png)
![4-[(2,4-Dichlorophenyl)methyl]piperazin-2-one](/img/structure/B7637201.png)
![5-chloro-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-7-sulfonamide](/img/structure/B7637209.png)


![5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637241.png)
![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)


![4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)
